molecular formula C16H15N3 B039991 2-(2-(1H-Imidazol-4-yl)-1-phenylethyl)pyridine CAS No. 122027-55-8

2-(2-(1H-Imidazol-4-yl)-1-phenylethyl)pyridine

Cat. No.: B039991
CAS No.: 122027-55-8
M. Wt: 249.31 g/mol
InChI Key: LSWUZXAGBNEFTE-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a complex organic compound that features a pyridine ring substituted with an imidazole and phenylethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of both pyridine and imidazole rings in its structure makes it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with an imidazole derivative under controlled conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce imidazoline derivatives .

Scientific Research Applications

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in metal coordination complexes.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in π-π stacking interactions, which are important in drug-receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(2-(1H-imidazol-4-yl)-1-methylethyl)-
  • Pyridine, 2-(2-(1H-imidazol-4-yl)-1-ethyl)-
  • Pyridine, 2-(2-(1H-imidazol-4-yl)-1-propyl)-

Uniqueness

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is unique due to the presence of a phenylethyl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

CAS No.

122027-55-8

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine

InChI

InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19)

InChI Key

LSWUZXAGBNEFTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3

Synonyms

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Origin of Product

United States

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